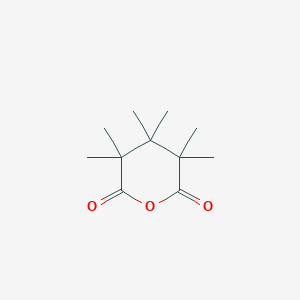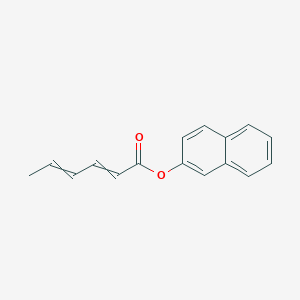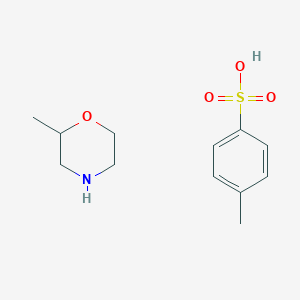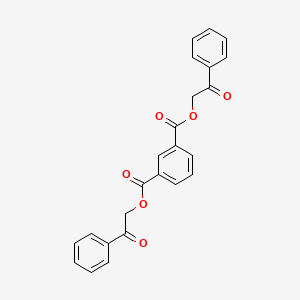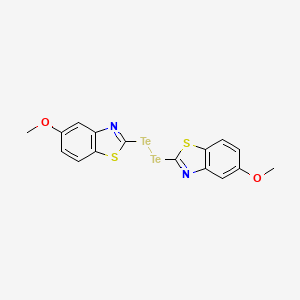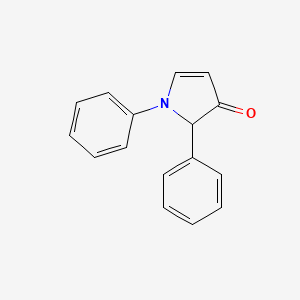
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrol-3-one family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrrol-3-one ring substituted with two phenyl groups at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through various methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions . The starting aminoacetylenic ketone is prepared by cross-coupling propargylamines with acyl chlorides in the presence of a PdCl2/CuI/Ph3P catalytic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-3-one derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrol-3-one derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits pronounced anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the design of metal complex nanocatalysts.
Material Science: Pyrrol-3-one derivatives are used as flame retardants and ligands for the design of metal complex nanocatalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be compared with other pyrrol-3-one derivatives, such as:
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Isatin : A natural compound with a pyrrol-3-one structure known for its diverse biological activities .
- Isatisine : Another natural compound with a pyrrol-3-one structure .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups at the 1 and 2 positions enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
118060-75-6 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1,2-diphenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,16H |
Clave InChI |
XVQHBLBRDGZLNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C=CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


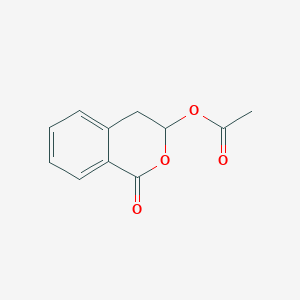
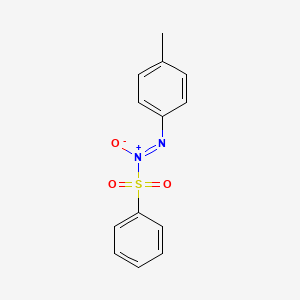
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
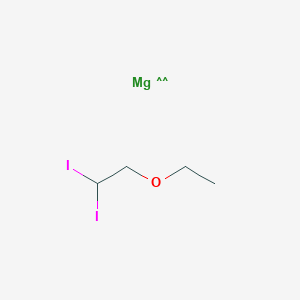
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
